4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide
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Overview
Description
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide is an organic compound with a complex structure that includes a thiophene ring, an amide group, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by amide formation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide shares similarities with other thiophene derivatives and benzoyl amides.
- Compounds such as 4-ethyl-5-methyl-2-[(2-chlorobenzoyl)amino]-3-thiophenecarboxamide and 4-ethyl-5-methyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxamide are structurally related .
Uniqueness
Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-11-10(3)21-16(13(11)14(17)19)18-15(20)12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCCTPKZMCTCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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